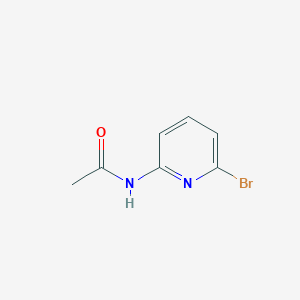
N-(6-溴吡啶-2-基)乙酰胺
概述
描述
N-(6-bromopyridin-2-yl)acetamide is an organic compound with the chemical formula C7H7BrN2O. It is a stable solid that appears white to yellowish in color. This compound is primarily used as a raw material in organic synthesis and can be utilized to synthesize other organic compounds, such as drugs and pesticides . Additionally, it serves as a catalyst and ligand in organic reactions and metal-catalyzed reactions .
科学研究应用
N-(6-bromopyridin-2-yl)acetamide has diverse applications in scientific research, including:
作用机制
Target of Action
It’s known that this compound is used in the synthesis of diarylureas, which are used as allosteric modulators . Allosteric modulators are substances that indirectly influence (either inhibit or activate) the effects of a primary ligand that directly activates or deactivates the function of a target protein.
Mode of Action
It’s known that allosteric modulators, which this compound is used to synthesize, work by binding to a site on the target protein that is distinct from the primary ligand’s binding site. This binding can either enhance or diminish the protein’s response to the primary ligand.
Biochemical Pathways
Pharmacokinetics
For instance, it has a high gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeant . Its LogP values, which indicate its lipophilicity, range from 0.68 to 1.61 , suggesting it has the potential to cross biological membranes.
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(6-bromopyridin-2-yl)acetamide. For instance, it should be stored in a dry, cool place to avoid contact with strong oxidants and combustibles . It may cause irritation to the skin, eyes, and respiratory system, so appropriate personal protective equipment should be worn during its handling .
准备方法
N-(6-bromopyridin-2-yl)acetamide is generally prepared by reacting 2-bromopyridine with acetamide. The specific procedure involves dissolving 2-bromopyridine in an appropriate solvent, adding an excess of acetamide, and heating the reaction mixture. After the reaction is complete, the product is obtained by cooling and crystallization . Industrial production methods may involve similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.
化学反应分析
N-(6-bromopyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed information on these reactions is limited.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases or acids, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
N-(6-bromopyridin-2-yl)acetamide can be compared with other similar compounds, such as:
2-Acetamido-6-bromopyridine: This compound is closely related and used in similar applications, including the synthesis of diarylureas and Bcl-Abl inhibitors.
N-(5-bromopyridin-2-yl)acetamide: Another similar compound with applications in scientific research and drug discovery.
N-(6-bromopyridin-2-yl)acetamide stands out due to its specific structure and reactivity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
N-(6-bromopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKOTMZRXXAOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438562 | |
| Record name | N-(6-bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25218-99-9 | |
| Record name | N-(6-bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
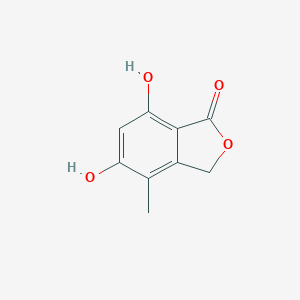
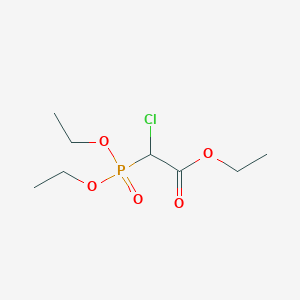
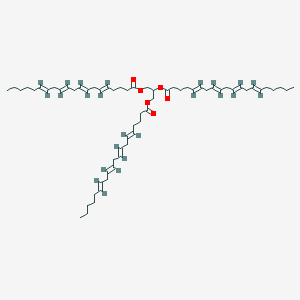
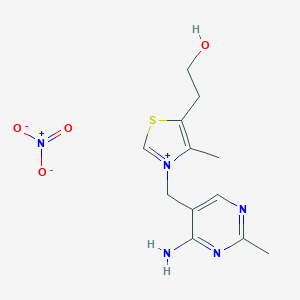
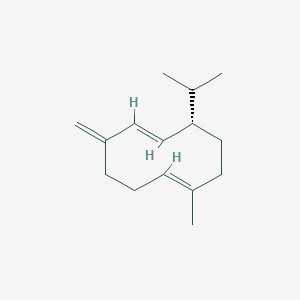
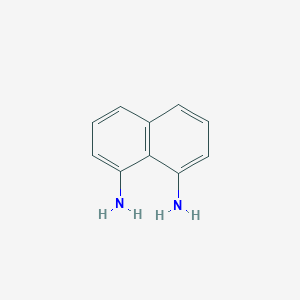
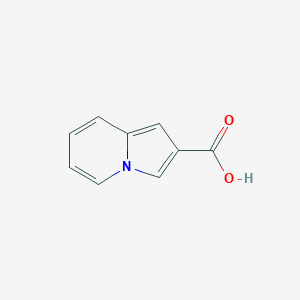
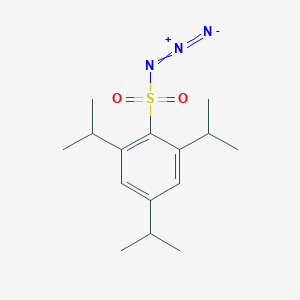
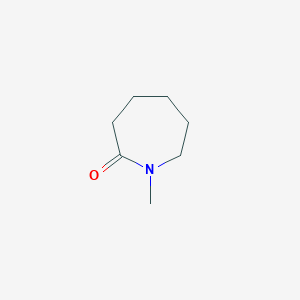

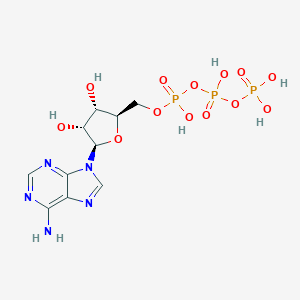
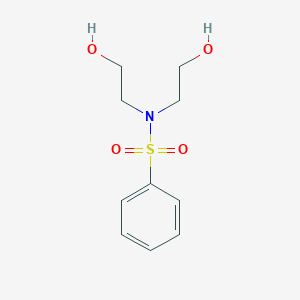
![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)

